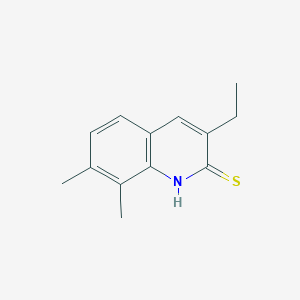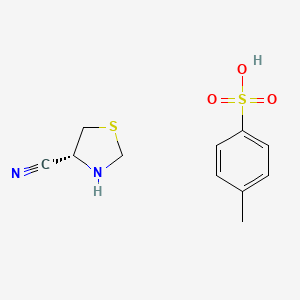
(R)-Thiazolidine-4-carbonitrile 4-methylbenzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-Thiazolidine-4-carbonitrile 4-methylbenzenesulfonate is a compound that has garnered attention in various scientific fields due to its unique chemical structure and properties This compound is a derivative of thiazolidine and is characterized by the presence of a nitrile group and a 4-methylbenzenesulfonate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-Thiazolidine-4-carbonitrile 4-methylbenzenesulfonate typically involves the reaction of thiazolidine-4-carbonitrile with 4-methylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfonate ester. The reaction conditions generally include maintaining the reaction mixture at a low temperature to control the rate of reaction and prevent side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
®-Thiazolidine-4-carbonitrile 4-methylbenzenesulfonate undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonate group can be displaced by nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The thiazolidine ring can undergo oxidation to form sulfoxides or sulfones, while reduction can yield thiols or thioethers.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines and thiols, oxidizing agents like hydrogen peroxide, and reducing agents such as lithium aluminum hydride. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield .
Major Products
The major products formed from these reactions include various thiazolidine derivatives, sulfonic acids, and sulfoxides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
®-Thiazolidine-4-carbonitrile 4-methylbenzenesulfonate has several applications in scientific research:
Mechanism of Action
The mechanism of action of ®-Thiazolidine-4-carbonitrile 4-methylbenzenesulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. The nitrile group and the sulfonate moiety play crucial roles in its binding affinity and specificity . The pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Thiazolidine-4-carboxylic acid: Similar in structure but lacks the nitrile and sulfonate groups.
4-Methylbenzenesulfonic acid: Contains the sulfonate group but lacks the thiazolidine ring.
Thiazolidine-2-thione: Contains a thiazolidine ring but with a different functional group at the 2-position
Properties
Molecular Formula |
C11H14N2O3S2 |
|---|---|
Molecular Weight |
286.4 g/mol |
IUPAC Name |
4-methylbenzenesulfonic acid;(4R)-1,3-thiazolidine-4-carbonitrile |
InChI |
InChI=1S/C7H8O3S.C4H6N2S/c1-6-2-4-7(5-3-6)11(8,9)10;5-1-4-2-7-3-6-4/h2-5H,1H3,(H,8,9,10);4,6H,2-3H2/t;4-/m.1/s1 |
InChI Key |
HIEQEUCPGZOAAB-FZSMXKCYSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1[C@H](NCS1)C#N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1C(NCS1)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


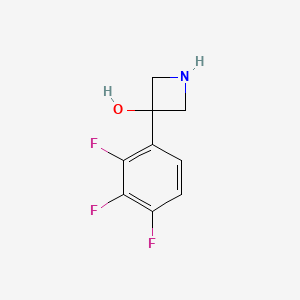
![N-Cyclopentyl-2-(2-mercapto-1H-benzo[d]imidazol-1-yl)acetamide](/img/structure/B15053081.png)
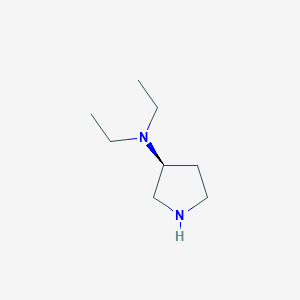


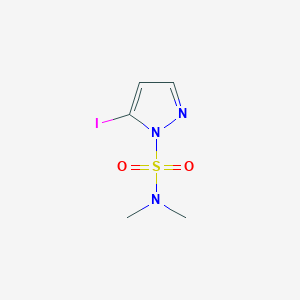
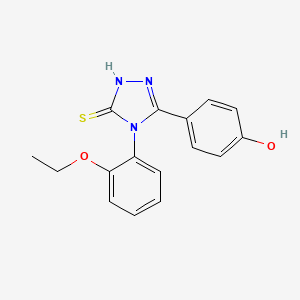
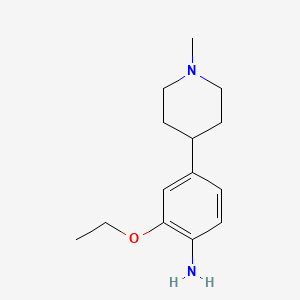
![6-Methyl-6-azaspiro[3.4]octan-2-amine](/img/structure/B15053127.png)

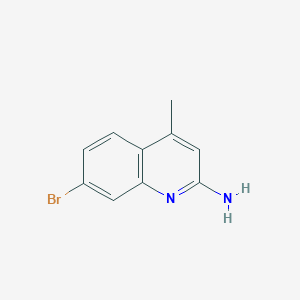
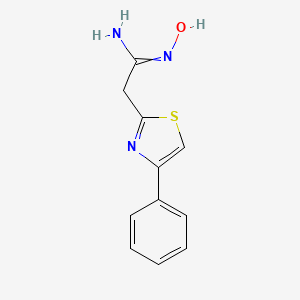
![Furan-2-yl(7-nitro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanone](/img/structure/B15053159.png)
